
Tivozanib vs. Sorafenib in Advanced Renal Cell
Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tivozanib-d6

Cat. No.: B15577334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tivozanib and sorafenib for the treatment of

advanced renal cell carcinoma (RCC), focusing on clinical efficacy, safety profiles, and

mechanisms of action. The information is supported by data from pivotal clinical trials, primarily

the TIVO-3 study, to aid in research and drug development efforts.

Efficacy and Clinical Outcomes
Tivozanib has demonstrated a statistically significant improvement in progression-free survival

(PFS) compared to sorafenib in patients with advanced renal cell carcinoma who have received

prior systemic therapies. However, this benefit in PFS has not consistently translated into a

significant improvement in overall survival (OS). The objective response rates (ORR) also tend

to favor tivozanib.

TIVO-3 Trial: Key Efficacy Data
The TIVO-3 trial was a randomized, open-label, multicenter phase 3 study that evaluated the

efficacy and safety of tivozanib compared with sorafenib in patients with highly refractory

metastatic RCC who had failed at least two prior systemic regimens.[1][2][3]
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Efficacy
Endpoint

Tivozanib Sorafenib
Hazard Ratio
(HR) / p-value

Citation

Median

Progression-Free

Survival (PFS)

5.6 months 3.9 months
HR: 0.73;

p=0.016
[1]

Progression-Free

Survival Rate at

2 years

18% 5% - [2]

Median Overall

Survival (OS)
16.4 months 19.2 months HR: 0.97; p=0.78 [4]

Objective

Response Rate

(ORR)

18% 8% - [2]

TIVO-1 Trial: First-Line Treatment Setting
The TIVO-1 trial evaluated tivozanib versus sorafenib as an initial targeted therapy for

metastatic RCC.[5]

Efficacy
Endpoint

Tivozanib Sorafenib
Hazard Ratio
(HR) / p-value

Citation

Median

Progression-Free

Survival (PFS)

11.9 months 9.1 months
HR: 0.797;

p=0.042
[5]

Median Overall

Survival (OS)
28.8 months 29.3 months

HR: 1.245;

p=0.105
[5]

Safety and Tolerability
Tivozanib and sorafenib exhibit distinct safety profiles. Tivozanib is more commonly associated

with hypertension, while sorafenib is more frequently linked to hand-foot skin reactions and

diarrhea.[5] Patients treated with tivozanib have generally experienced fewer dose reductions

and interruptions due to adverse events compared to those on sorafenib.[2]
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TIVO-3 Trial: Common Adverse Events (Grade 3 or 4)
Adverse Event

Tivozanib (Grade
3/4)

Sorafenib (Grade
3/4)

Citation

Hypertension 20% 14% [4]

Hand-foot skin

reaction

Not Reported as a

leading AE

Not Reported as a

leading AE

Diarrhea
Not Reported as a

leading AE

Not Reported as a

leading AE

Note: While specific Grade 3/4 rates for hand-foot syndrome and diarrhea in the TIVO-3 trial

were not detailed in the provided search results, they are well-documented side effects of

sorafenib.

Mechanism of Action
Both tivozanib and sorafenib are tyrosine kinase inhibitors (TKIs) that target pathways involved

in angiogenesis, a critical process for tumor growth. However, they have different selectivity

profiles.

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF)

receptors 1, 2, and 3.[5] Its high selectivity is thought to contribute to its efficacy and distinct

safety profile.[6]

Sorafenib is a multi-kinase inhibitor that targets several kinases, including VEGF receptors 2

and 3, platelet-derived growth factor receptor (PDGFR), and RAF kinases.[7][8]
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Caption: Signaling pathways targeted by Tivozanib and Sorafenib.

Experimental Protocols
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TIVO-3 Trial Methodology
The TIVO-3 trial was a pivotal study providing key comparative data for tivozanib and sorafenib

in a refractory setting.

Study Design: A phase 3, randomized, controlled, open-label, multicenter study.[1]

Patient Population: Patients with metastatic renal cell carcinoma who had failed two or three

prior systemic regimens, one of which was a VEGFR TKI.[1][3] Patients were required to

have measurable disease according to Response Evaluation Criteria in Solid Tumors version

1.1 (RECIST 1.1) and an Eastern Cooperative Oncology Group (ECOG) performance status

of 0 or 1.[1]

Randomization and Blinding: Patients were randomized 1:1 to receive either tivozanib or

sorafenib. The study was open-label, meaning both investigators and patients were aware of

the treatment being administered.[1]

Dosing Regimens:

Tivozanib: 1.5 mg orally once daily for 21 days, followed by a 7-day rest period, in 28-day

cycles.[1]

Sorafenib: 400 mg orally twice daily, continuously.[1]

Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiology

review committee.[1]

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of

response, and safety and tolerability.[3]

Tumor Assessment: Tumor assessments were performed at baseline, week 8, and every 8

weeks thereafter until disease progression, using RECIST 1.1 criteria.[5]
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Caption: TIVO-3 Clinical Trial Workflow.
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Preclinical Evidence
Preclinical studies for both drugs laid the groundwork for their clinical development in RCC.

Tivozanib: Preclinical models demonstrated tivozanib's potent anti-tumor and anti-angiogenic

effects. In rodent models of peritoneal disseminated tumors, tivozanib inhibited tumor-induced

angiogenesis and the development of metastases.[5]

Sorafenib: In vivo and in vitro studies showed that sorafenib inhibits tumor growth and disrupts

tumor microvasculature through antiproliferative, antiangiogenic, and pro-apoptotic effects. Its

activity was observed across various tumor types in preclinical models.

Conclusion
Tivozanib offers a statistically significant improvement in progression-free survival for patients

with advanced renal cell carcinoma who have been previously treated, when compared to

sorafenib. This is accompanied by a manageable and distinct safety profile. While the

improvement in PFS has been a consistent finding, a corresponding significant benefit in

overall survival has not been demonstrated. The choice between these agents in a clinical or

research setting may depend on the specific patient population, prior therapies, and the desired

balance between efficacy and tolerability. For drug development professionals, the divergent

outcomes in PFS and OS highlight the complexities of clinical trial endpoints and the need for

further research into biomarkers that can predict response to these targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.urologytimes.com/view/tivozanib-added-to-nccn-guidelines-for-renal-cell-carcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249546/
https://pubmed.ncbi.nlm.nih.gov/38262444/
https://pubmed.ncbi.nlm.nih.gov/38262444/
https://pubmed.ncbi.nlm.nih.gov/38262444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261297/
https://pubmed.ncbi.nlm.nih.gov/18852116/
https://pubmed.ncbi.nlm.nih.gov/18852116/
https://www.benchchem.com/product/b15577334#tivozanib-versus-sorafenib-in-advanced-renal-cell-carcinoma
https://www.benchchem.com/product/b15577334#tivozanib-versus-sorafenib-in-advanced-renal-cell-carcinoma
https://www.benchchem.com/product/b15577334#tivozanib-versus-sorafenib-in-advanced-renal-cell-carcinoma
https://www.benchchem.com/product/b15577334#tivozanib-versus-sorafenib-in-advanced-renal-cell-carcinoma
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

